Methyclothiazide-13C6

Bioanalysis LC-MS/MS Stable Isotope Labeling

Unlabeled or minimally labeled thiazide analogs introduce retention-time mismatch and isotopic interference in LC-MS/MS, compromising quantitative accuracy. Methyclothiazide-13C6 eliminates these variables as a true stable isotope-labeled internal standard (SIL-IS). • +6 Da mass shift via uniform phenyl-ring 13C6 labeling prevents cross-talk with the dichlorinated analyte's natural isotopic envelope. • Co-elution with unlabeled Methyclothiazide ensures identical ionization efficiency, correcting matrix effects and ion suppression. • Essential for preclinical and clinical PK/bioequivalence studies requiring robust, audit-ready bioanalytical data.

Molecular Formula C₃¹³C₆H₁₁Cl₂N₃O₄S₂
Molecular Weight 366.19
Cat. No. B1151147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyclothiazide-13C6
Synonyms6-Chloro-3-(chloromethyl)-3,4-dihydro-2-methyl-2H-1,2,4-benzo-13C6-thiadiazine-7-sulfonamide 1,1-Dioxide;  6-Chloro-3-chloromethyl-2-methyl-7-sulfamyl-3,4-dihydro-1,2,4-benzo-13C6-thiadiazine 1,1-Dioxide;  6-Chloro-3-chloromethyl-3,4-dihydro-2-methyl-7
Molecular FormulaC₃¹³C₆H₁₁Cl₂N₃O₄S₂
Molecular Weight366.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyclothiazide-13C6: Technical Baseline for the Carbon-13 Labeled Thiazide Diuretic Reference Standard


Methyclothiazide-13C6 is a stable isotope-labeled analogue of the thiazide diuretic Methyclothiazide, a member of the benzothiadiazine drug class [1]. The compound is defined by the uniform substitution of all six carbon atoms in its phenyl ring with the stable, non-radioactive carbon-13 isotope, resulting in a molecular formula of C₃¹³C₆H₁₁Cl₂N₃O₄S₂ and a molecular weight of 366.19 g/mol . This specific labeling pattern classifies the compound as a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for quantitative analysis in bioanalytical applications [2]. Its physicochemical properties are intended to be identical to the unlabeled analyte, ensuring co-elution and equivalent ionization efficiency in mass spectrometry, thereby correcting for matrix effects and ion suppression [3].

Why an Unlabeled Methyclothiazide or Alternative Analog Cannot Substitute for Methyclothiazide-13C6 in Bioanalysis


Generic substitution with an unlabeled analog or an alternative thiazide (e.g., Hydrochlorothiazide or Polythiazide) fails to address the fundamental technical requirement of matrix-effect correction in quantitative LC-MS/MS workflows. While unlabeled Methyclothiazide can serve as an analyte for calibration, it cannot function as an internal standard for itself in the same analytical run due to identical mass-to-charge ratio (m/z), preventing distinction between endogenous analyte and the standard [1]. Although structurally similar thiazide analogs like Hydrochlorothiazide or Polythiazide are used in related assays, they exhibit distinct chromatographic retention times and ionization efficiencies [2]. This chemical divergence introduces retention time mismatch, which is a primary source of quantification error under ion suppression conditions [3]. Consequently, only a stable isotope-labeled analog—ideally one with a mass difference of at least +3 Da from the parent analyte to avoid natural isotopic interference—can provide the co-elution necessary to compensate for matrix-induced ion suppression and ensure precise, accurate quantitation .

Methyclothiazide-13C6: Evidence-Based Comparative Analysis for Informed Procurement


Mass Spectrometry Differentiation: +6 Da Isotopic Shift of Methyclothiazide-13C6 Enables Distinct MS Detection

Methyclothiazide-13C6 provides a uniform +6 Dalton mass shift relative to unlabeled Methyclothiazide (molecular weight 360.22 g/mol vs. 366.19 g/mol) [1]. This specific isotopic signature, resulting from the incorporation of six 13C atoms into the benzothiadiazine ring, is distinct from alternative labeling strategies such as deuterium (2H) labeling . The +6 Da mass difference ensures the internal standard signal is completely resolved from the M+6 natural abundance isotopologue of the unlabeled analyte, preventing cross-talk in the mass spectrometer [2]. In contrast, a +3 Da label may be insufficient to avoid overlap with the naturally occurring M+2 and M+3 isotopic peaks of a dichlorinated molecule like Methyclothiazide.

Bioanalysis LC-MS/MS Stable Isotope Labeling

Pharmacodynamic Comparison: Methyclothiazide Exhibits Superior Direct Vasorelaxant Effect Over Hydrochlorothiazide in Hypertensive Models

In a direct head-to-head study using isolated aortic rings from spontaneously hypertensive rats (SHR), Methyclothiazide (MCTZ) demonstrated a significant, endothelium-dependent inhibition of vasoconstriction, whereas the close analog Hydrochlorothiazide (HCTZ) showed no effect [1]. At a concentration of 10⁻⁴ M, MCTZ reduced the maximal contractile response to norepinephrine (NE) by 59 ± 11% and to arginine vasopressin (AVP) by 32.3 ± 13%. Under identical conditions, HCTZ failed to inhibit the contractile response to either agonist [1]. This differential activity suggests that the choice of thiazide in experimental models has quantifiable and significant functional consequences beyond diuretic potency alone.

Cardiovascular Pharmacology Vascular Biology Hypertension

Analytical Chromatographic Selectivity: Methyclothiazide Elution Profile Differs from Chlorothiazide and Polythiazide

A validated column chromatographic method established that Methyclothiazide exhibits a distinct elution profile compared to other thiazide diuretics, including Chlorothiazide and Polythiazide [1]. In this official first-action method, Methyclothiazide and Polythiazide are eluted from a NaHCO₃ column with CHCl₃, whereas Chlorothiazide requires elution from a K₂HPO₄ column with an acetic acid-ether solvent [1]. This difference in chromatographic behavior confirms that analytical methods for thiazides are not universally interchangeable and necessitate compound-specific standards for accurate quantification. The average recovery for Methyclothiazide in this collaborative study was 99.8% with a standard deviation of ±1.64%, demonstrating the precision achievable with compound-specific methods [1].

Analytical Chemistry Method Development Chromatography

Physicochemical Stability and Solubility Profile of Methyclothiazide for Method Development

Methyclothiazide possesses a defined solubility profile that distinguishes it from other benzothiadiazines and is critical for analytical method development [1]. The compound is soluble in acetone and 0.1 mol/L sodium hydroxide solution, slightly soluble in methanol or ethanol, and practically insoluble in water, 0.1 mol/L hydrochloric acid, or chloroform [1]. This specific profile directly informs the selection of appropriate solvents for standard preparation, sample extraction, and mobile phase composition in LC-MS/MS method development. For laboratories procuring the 13C6-labeled standard, understanding this baseline solubility ensures that the internal standard can be prepared and handled under identical conditions to the unlabeled analyte, maintaining method robustness.

Pharmaceutical Analysis Formulation Science Method Development

Validated Application Scenarios for Procuring Methyclothiazide-13C6


LC-MS/MS Quantitation in Pharmacokinetic and Bioequivalence Studies

The primary application for Methyclothiazide-13C6 is as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of Methyclothiazide in biological matrices (e.g., plasma, urine) using LC-MS/MS . The +6 Da mass shift of the 13C6 label provides a critical advantage over unlabeled or minimally labeled analogs by eliminating interference from the natural isotopic envelope of the dichlorinated analyte, ensuring robust assay performance [5]. Its use is essential for correcting matrix effects and ion suppression during method validation for preclinical and clinical pharmacokinetic (PK) studies and bioequivalence trials.

Investigation of Methyclothiazide's Non-Diuretic, Direct Vascular Actions

For laboratories investigating the unique vasorelaxant properties of Methyclothiazide, the 13C6-labeled analog is the only appropriate internal standard . Research has demonstrated that Methyclothiazide exhibits a direct, endothelium-dependent inhibitory effect on vasoconstriction in hypertensive models, an activity not shared by the close analog Hydrochlorothiazide [5]. Therefore, any study designed to measure tissue concentrations of Methyclothiazide in conjunction with vascular function assays must utilize a Methyclothiazide-specific internal standard to ensure the bioanalytical data accurately reflect the administered compound.

Method Development for Thiazide-Specific Impurity and Metabolite Profiling

Methyclothiazide-13C6 can be used as a reference standard in the development and validation of stability-indicating analytical methods . Given that chromatographic methods for thiazides are compound-specific, as evidenced by distinct elution profiles for Chlorothiazide versus Methyclothiazide, a Methyclothiazide-specific internal standard is necessary for accurate impurity profiling and forced degradation studies [5]. This ensures that any degradation products or process impurities are accurately identified and quantified relative to the parent compound, without interference from in-class analogs.

Clinical Research on Methyclothiazide in Combination Therapy Regimens

As Methyclothiazide has been investigated in synergistic antihypertensive combinations, such as with pargyline, the labeled internal standard is crucial for clinical pharmacology studies exploring these combinations . Accurate bioanalysis of Methyclothiazide in the presence of multiple co-administered drugs is paramount for understanding potential drug-drug interactions and pharmacokinetic variability. The use of Methyclothiazide-13C6 as a SIL-IS ensures that the measured concentration of Methyclothiazide is accurate and not confounded by other compounds in the sample.

Technical Documentation Hub

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